ブレオマイシン硫酸塩

概要

説明

作用機序

科学的研究の応用

Bloom syndrome protein has a wide range of scientific research applications, particularly in the fields of cancer biology and genetics. High expression of Bloom syndrome protein is associated with the development of prostate cancer, making it a promising target for cancer therapy . Inhibitors of Bloom syndrome protein, such as ML216, have shown potential in suppressing tumor growth and metastasis by enhancing DNA damage and altering key signaling pathways . Additionally, Bloom syndrome protein is involved in the dissolution of complex DNA structures, making it a valuable target for studying DNA repair mechanisms .

生化学分析

Biochemical Properties

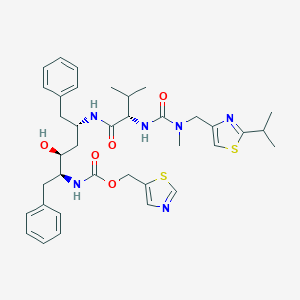

Bleomycin sulfate is a mixture of glycopeptide antibiotics containing primarily Bleomycin A2 (~70%) and B2 (~30%) . It binds to DNA, inhibits DNA synthesis, and causes single-strand scission of DNA in vivo and in vitro at specific base sequences . The binding of oxygen and a metal ion, such as copper or iron, is required to cleave DNA . The antibiotic also has the ability to cleave RNA to a lesser degree and in a more highly selective fashion .

Cellular Effects

Bleomycin sulfate has been shown to have significant effects on various types of cells and cellular processes. It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking . At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed . It has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2 .

Molecular Mechanism

It is known that it inhibits DNA synthesis, with some evidence of lesser inhibition of RNA and protein synthesis . It is believed that Bleomycin chelates metal ions (primarily iron) producing a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA .

Temporal Effects in Laboratory Settings

Bleomycin sulfate exposure has been shown to induce dose- and time-dependent accumulation of senescence hallmarks and DNA lesions in alveolar epithelial cells (AECs) . These effects are probably due to the inhibition of Rad51 expression, consequently suppressing homologous recombination (HR) repair .

Dosage Effects in Animal Models

In animal models, the effects of Bleomycin sulfate vary with different dosages. High doses of Bleomycin sulfate have been shown to induce pulmonary fibrosis in rats . The lung exposure of Bleomycin sulfate was significantly higher in the model group than in the control group, suggesting that the pathological changes of pulmonary fibrosis were conducive to the lung exposure of Bleomycin sulfate .

Metabolic Pathways

Bleomycin sulfate is involved in the inhibition of DNA metabolism . It is also known to interact with metal ions, primarily iron, to produce a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA .

Transport and Distribution

Bleomycin sulfate is widely distributed throughout the body with a mean volume of distribution of 17.5 L/m2 in patients following a 15 units/m2 intravenous bolus dose . The lung exposure of Bleomycin sulfate was significantly higher in the model group than in the control group .

Subcellular Localization

It is known that Bleomycin sulfate binds to DNA, inhibits DNA synthesis, and causes single-strand scission of DNA in vivo and in vitro at specific base sequences .

準備方法

ブルーム症候群タンパク質は、通常、低分子による阻害の文脈で研究されています。 そのような阻害剤の1つであるML216は、選択的で細胞透過性の阻害剤の形成を含む一連の化学反応によって合成されます . 調製には、所望の純度と有効性を達成するために、さまざまな試薬と条件が使用されます .

化学反応の分析

ブルーム症候群タンパク質は、主にDNAおよびATPとの相互作用を含む、いくつかのタイプの化学反応を受けます。 タンパク質のヘリカーゼ活性はATP加水分解によって駆動され、DNAのほどきに必要なエネルギーを提供します . ML216などの阻害剤は、ATPアーゼドメインに結合することでブルーム症候群タンパク質と相互作用し、その活性を阻害します .

科学研究への応用

ブルーム症候群タンパク質は、特にがん生物学と遺伝学の分野で、幅広い科学研究への応用があります。 ブルーム症候群タンパク質の高発現は、前立腺がんの発症と関連しており、がん治療の有望な標的となっています . ML216などのブルーム症候群タンパク質の阻害剤は、DNA損傷を増強し、重要なシグナル伝達経路を変化させることで、腫瘍の増殖と転移を抑制する可能性を示しています . さらに、ブルーム症候群タンパク質は、複雑なDNA構造の解消に関与しているため、DNA修復メカニズムの研究に貴重な標的となっています .

化学反応の分析

Bloom syndrome protein undergoes several types of chemical reactions, primarily involving its interaction with DNA and ATP. The protein’s helicase activity is driven by ATP hydrolysis, which provides the energy required for DNA unwinding . Inhibitors like ML216 interact with Bloom syndrome protein by binding to its ATPase domain, thereby blocking its activity .

類似化合物との比較

ブルーム症候群タンパク質は、Werner症候群タンパク質、RECQ1、RECQ4、およびRECQ5などの他のメンバーを含むRECQヘリカーゼファミリーの一部です . これらのヘリカーゼはすべて、DNAのほどきと修復において類似の機能を共有していますが、ブルーム症候群タンパク質は、複雑なDNA構造の解消における特定の関与と、がんの発症との関連において独自です . ML216などのブルーム症候群タンパク質の阻害剤は、このヘリカーゼに対して特に選択的であり、その特定の機能と治療の可能性を研究するための貴重なツールとなっています .

類似化合物

- Werner症候群タンパク質

- RECQ1

- RECQ4

- RECQ5

これらの化合物は、DNAのほどきと修復において類似の機能を共有していますが、特定の役割とさまざまな疾患との関連においては異なります .

特性

CAS番号 |

9041-93-4 |

|---|---|

分子式 |

C55H85N17O25S4 |

分子量 |

1512.6 g/mol |

IUPAC名 |

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-(3-dimethylsulfoniopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethanimidate;sulfuric acid |

InChI |

InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4) |

InChIキー |

WUIABRMSWOKTOF-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-] |

異性体SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |

正規SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=N)[O-])O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)O |

外観 |

Off-white solid |

Color/Form |

Colorless to yellow powder |

melting_point |

71 °C |

Key on ui other cas no. |

9041-93-4 |

物理的記述 |

Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992) Solid |

ピクトグラム |

Health Hazard |

純度 |

>90% |

関連するCAS |

9041-93-4 (sulfate (salt)) |

溶解性 |

Soluble (NTP, 1992) Soluble Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/ HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/ Freely soluble in water. Sol in water and methanol but insol in acetone and ether. 2.82e-02 g/L |

同義語 |

Bellon, Bléomycine Bléomycine Bellon Blanoxan Blenoxane BLEO cell BLEO-cell BLEOcell Bleolem Bleomicina Bleomycin Bleomycin A(2) Bleomycin A2 Bleomycin B(2) Bleomycin B2 Bleomycin Sulfate Bleomycins Bleomycinum Mack Mack, Bleomycinum Sulfate, Bleomycin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。